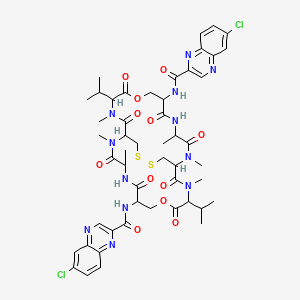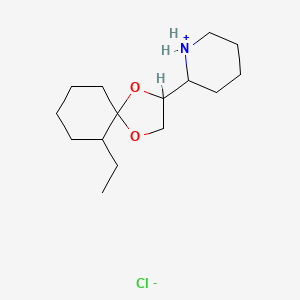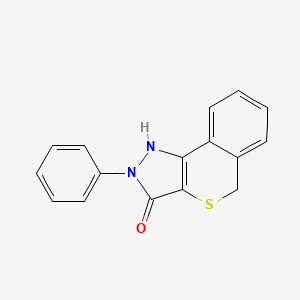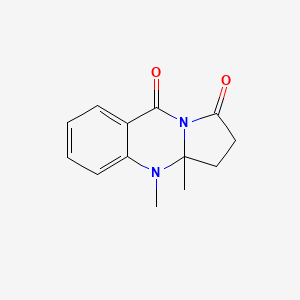
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is a heterocyclic compound with a complex structure that includes a quinazoline core fused with a pyrrolo ring. This compound is known for its potential biological activities and has been the subject of various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione typically involves the reaction of 2-(methylamino)benzamide with levulinic acid. The reaction proceeds through a series of steps, including cyclization and condensation, to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrrolo or quinazoline rings .
Scientific Research Applications
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 3a-Methyl-2,3,3a,4-tetrahydropyrrolo(1,2-a)quinazoline-1,5-dione
- 3-(2,3-Dimethyl-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)propionic acid
Uniqueness
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is unique due to its specific structural features, including the dimethyl substitution and the fusion of the pyrrolo and quinazoline rings. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
82562-30-9 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3a,4-dimethyl-2,3-dihydropyrrolo[2,1-b]quinazoline-1,9-dione |
InChI |
InChI=1S/C13H14N2O2/c1-13-8-7-11(16)15(13)12(17)9-5-3-4-6-10(9)14(13)2/h3-6H,7-8H2,1-2H3 |
InChI Key |
VSOJELGDIBHFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)N1C(=O)C3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


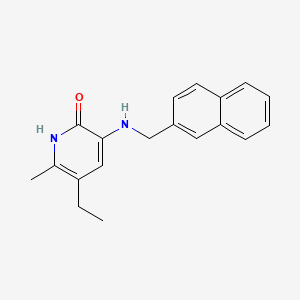
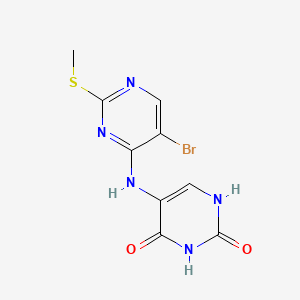
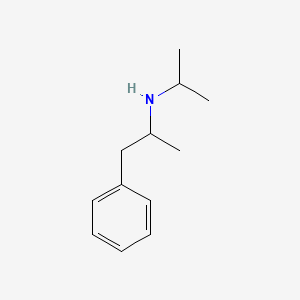
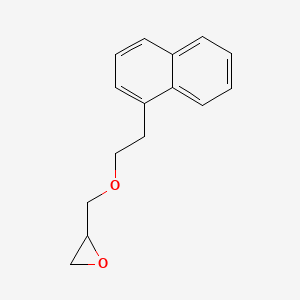
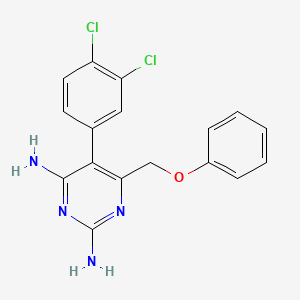


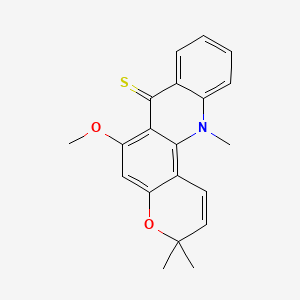
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
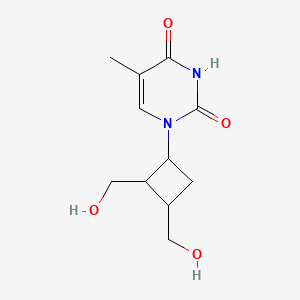
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
